molecular formula C22H24N2O B10798402 1'-benzylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

1'-benzylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

Cat. No.: B10798402
M. Wt: 332.4 g/mol
InChI Key: ZZRXZXUKZZBHSK-UHFFFAOYSA-N
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Description

OSM-S-194: is a compound from the Open Source Malaria (OSM) project, specifically from the aminothienopyrimidine series. This compound has been studied for its potential antimalarial properties and is part of a broader effort to develop new treatments for malaria, particularly targeting drug-resistant strains of the parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-194 involves the construction of the aminothienopyrimidine scaffoldThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce functional groups onto the core structure .

Industrial Production Methods: While specific industrial production methods for OSM-S-194 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-S-194 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the core structure.

Scientific Research Applications

Chemistry: OSM-S-194 is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship (SAR) studies help in understanding how modifications to the molecule affect its biological activity .

Biology: In biological research, OSM-S-194 is studied for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It is also used in studies to understand the mechanisms of drug resistance in malaria parasites .

Medicine: The primary medical application of OSM-S-194 is in the treatment of malaria. Its potential to overcome resistance to existing antimalarial drugs makes it a valuable candidate for further development .

Industry: In the pharmaceutical industry, OSM-S-194 serves as a template for the synthesis of new compounds with improved efficacy and safety profiles. It is also used in high-throughput screening assays to identify other potential antimalarial agents .

Mechanism of Action

OSM-S-194 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This enzyme is crucial for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-194 disrupts protein production, leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, effectively blocking its activity and triggering a starvation response in the parasite .

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1'-benzylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C22H24N2O/c1-2-6-17(7-3-1)16-24-13-11-22(12-14-24)21-19(10-15-25-22)18-8-4-5-9-20(18)23-21/h1-9,23H,10-16H2

InChI Key

ZZRXZXUKZZBHSK-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4

Origin of Product

United States

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